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Compound of Interest |

Compound Name: 2-Isopropylacetophenone
CAS No.: 2142-65-6
Cat. No.: B1618988
- 7

Compound Class: Alkyl-Aromatic Ketone | Formula:
| MW: 162.23 g/mol

Executive Summary & Structural Dynamics

2-Isopropylacetophenone represents a classic case study in Steric Inhibition of Resonance
(SIR). Unlike its para-isomer (4-isopropylacetophenone, a common fragrance ingredient), the
ortho-isomer exhibits distinct spectral shifts due to the bulky isopropyl group forcing the acetyl
carbonyl out of planarity with the benzene ring.

Critical Isomer Warning: Researchers must distinguish this compound from 4'-
isopropylacetophenone (Cumaldehyde derivative, CAS 645-13-6). The data below is specific to
the ortho (2-) substitution pattern.

The "Ortho-Effect" Mechanism

In the ortho isomer, the steric clash between the carbonyl oxygen and the methine proton of the
isopropyl group prevents the

-orbital of the carbonyl from effectively overlapping with the aromatic

-system.
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e Consequence 1 (IR): The C=0 bond acquires more double-bond character (less single-bond
resonance character), shifting the stretching frequency to a higher wavenumber compared to
typical acetophenones.

e Consequence 2 (UV/Vis): The

transition intensity is significantly hypochromic (reduced) compared to the para isomer.

Infrared Spectroscopy (IR)

Method: FT-IR (Neat/Liquid Film or KBr)

The infrared spectrum of 2-isopropylacetophenone is defined by the carbonyl environment.

. Wavenumber . Assignment &
Functional Group Intensity
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Diagnostic Peak.
Shifted ~10-15 cm™?
higher than

C=0 Stretch 1690 — 1705 Strong acetophenone (1685
cm~1) due to steric
inhibition of

conjugation.

Ar C-H Stretch 3030 — 3080 Weak Aromatic ring protons.

Split peaks due to
isopropyl methyls (

Alk C-H Stretch 2960 — 2870 Medium
) and acetyl methyl.
Aromatic skeletal
Ar C=C Stretch 1580 — 1600 Medium o
vibrations.
Gem-dimethyl
) doublet. Characteristic
C-H Bend 1360 & 1380 Medium

“rabbit ears" of the

isopropy! group.
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Mass Spectrometry (EI-MS)

Method: Electron lonization (70 eV)

The fragmentation pattern is dominated by

-cleavage and stability of the resulting carbocations. The ortho-substitution opens unique
rearrangement pathways not seen in the para isomer.

Key lon Fragments

ml/z

lon Type

Fragment Structure

Mechanism

162

Molecular lon

(Moderate intensity).

147

Loss of methyl radical

(

). Can occur from the
isopropy! group or the
acetyl group.

119

Base Peak (Likely).

Loss of acetyl radical (

). Forms the stable o-

cumyl cation.

91

Tropylium ion
(rearrangement of the
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Acylium ion.
Diagnostic for methyl

ketones.

Fragmentation Pathway Visualization
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Pathway Logic
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Alpha cleavage dominates due to stable benzylic cation formation. _CH3e

Molecular lon
[M]+ m/z 162

Acylium
m/z 43
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Figure 1: Primary fragmentation pathways for 2-isopropylacetophenone under 70 eV Electron
lonization.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Reference: TMS (0.00 ppm)

1H NMR Data (400 MHz)

The ortho position of the isopropyl group creates a distinct shielding/deshielding environment
compared to the para isomer.
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) Ar-H (para to )
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CO)
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Less deshielded
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CO)

due to the twist
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13C NMR Data (100 MHz)
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Shift (
Carbon Type Assignment

ppm)
202.0 — 205.0 Quaternary (C=0) Carbonyl carbon.
145.0 — 148.0 Quaternary (Ar) C-2 (Ipso to Isopropyl).
138.0 — 140.0 Quaternary (Ar) C-1 (Ipso to Acetyl).
125.0-132.0 Methine (Ar) Aromatic CH signals.
29.0-30.0 Methine (Alk) Isopropyl CH.

Acetyl
29.0-30.0 Methyl

Isopropyl
23.0-24.0 Methyl

Experimental Protocols

These protocols are designed to be self-validating. If the "Check" step fails, do not proceed to
data acquisition.

Protocol A: NMR Sample Preparation
e Selection: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent).
e Solvent: Use

(99.8% D) with 0.03% TMS v/v.

o Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent.

o Why: High concentration leads to viscosity broadening; low concentration reduces S/N
ratio.

« Filtration: Filter solution through a small plug of glass wool directly into the tube to remove
suspended solids.
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» Self-Validating Check: After locking and shimming, check the linewidth of the TMS peak. It
must be < 0.5 Hz at half-height. If > 0.5 Hz, re-shim or filter the sample again.

Protocol B: GC-MS Analysis Workflow

Sample Prep

(1 mg/mL in CH2CI2)

Injection
Split 50:1, 250°C

l

Column Separation
DB-5ms or HP-5
(Non-polar capillary)

l

Temp Program
50°C (2min) -> 10°C/min -> 280°C

;

MS Detection
Source: 230°C, Quad: 150°C

Validation Check:
Is Peak Sym > 0.9?

Process Data Clean Liner/Trim Column
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Figure 2: Optimized GC-MS workflow for alkyl-aromatic ketones.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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